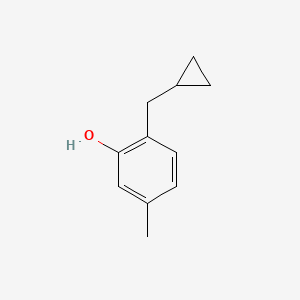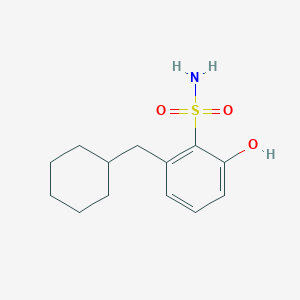
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a pyridine ring. One common method involves the trifluoromethylation of a pyridine derivative followed by sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The methoxy group and the pyridine ring can participate in oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, sulfonates, and coupled products with extended carbon chains or aromatic systems .
Aplicaciones Científicas De Investigación
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonyl chloride group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the methoxy and sulfonyl chloride groups.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a methoxy group.
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Features a carboxaldehyde group instead of a sulfonyl chloride group.
Uniqueness
6-Methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, trifluoromethyl group, and sulfonyl chloride group allows for a wide range of chemical transformations and applications that are not possible with simpler pyridine derivatives .
Propiedades
Fórmula molecular |
C7H5ClF3NO3S |
|---|---|
Peso molecular |
275.63 g/mol |
Nombre IUPAC |
6-methoxy-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO3S/c1-15-5-2-4(7(9,10)11)3-6(12-5)16(8,13)14/h2-3H,1H3 |
Clave InChI |
UKJNBNLTXVITDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















